Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Formation of the Tert-butyl Ester: The tert-butyl ester group can be introduced through the reaction of the piperazine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The piperazine ring is a common motif in many biologically active compounds, and modifications to this structure can lead to the development of new drugs.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The presence of the bromophenyl group and the piperazine ring can impart various pharmacological properties, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromophenyl group can enhance binding affinity and selectivity towards certain targets. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-bromophenyl)-3-oxopiperazine-1-carboxylate
- Tert-butyl 2-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate
- Tert-butyl 2-(3-fluorophenyl)-3-oxopiperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of the bromophenyl group at the 3-position, which can influence its reactivity and binding properties. The tert-butyl ester group also provides steric hindrance, affecting the compound’s overall stability and reactivity .
Properties
IUPAC Name |
tert-butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-8-7-17-13(19)12(18)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCJMUNEVALQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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